

Topic: Analytical Methods for the Quality Control of 2-(1-ethylpropyl)benzoxazole

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Compound of Interest

Compound Name: Benzoxazole, 2-(1-ethylpropyl)-

CAS No.: 73713-91-4

Cat. No.: B12007312

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Abstract

This document provides a comprehensive guide to the analytical methods for ensuring the quality control of 2-(1-ethylpropyl)benzoxazole, a key heterocyclic compound with potential applications in pharmaceutical development.^{[1][2]} As a critical intermediate or scaffold, its purity, identity, and consistency are paramount for the reliability of downstream processes and the safety and efficacy of the final active pharmaceutical ingredient (API).^{[3][4]} This guide details validated protocols for chromatography and spectroscopy, grounded in the principles of Good Manufacturing Practices (GMP) and International Council for Harmonisation (ICH) guidelines.^{[4][5]} It is intended for researchers, analytical scientists, and drug development professionals tasked with establishing robust quality control systems.

Introduction: The Rationale for Stringent Quality Control

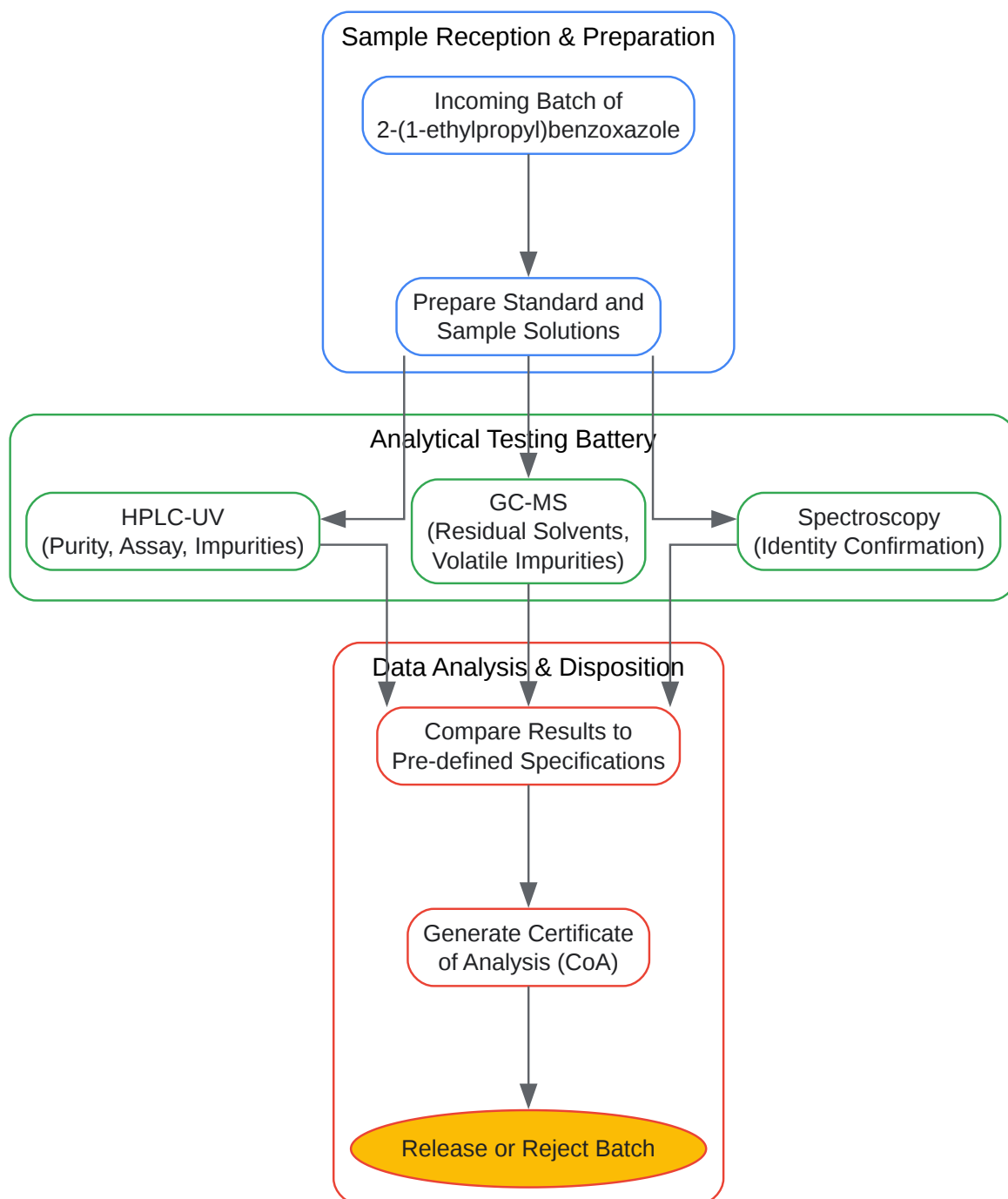
The benzoxazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities.^{[2][6]} 2-(1-ethylpropyl)benzoxazole, as a substituted derivative, may serve as a crucial building block in

complex syntheses. The quality of such an intermediate directly influences the critical quality attributes (CQAs) of the final API, including its impurity profile, stability, and yield.[3] Failure to adequately control the quality of this intermediate can introduce process variability and potentially harmful impurities that are difficult to remove in later stages.[7][8]

Therefore, a robust analytical control strategy is not merely a regulatory expectation but a scientific necessity. This strategy must employ orthogonal analytical techniques capable of unambiguously confirming identity, quantifying potency, and detecting impurities.[9] The methods described herein are designed to be validated in accordance with ICH Q2(R1) guidelines to ensure they are fit for their intended purpose.[5][10]

Analytical Strategy Overview

Our quality control workflow is designed to provide a comprehensive assessment of 2-(1-ethylpropyl)benzoxazole. The strategy integrates multiple analytical techniques to evaluate distinct quality attributes.



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Figure 1: General workflow for the quality control of 2-(1-ethylpropyl)benzoxazole.

Chromatographic Methods for Purity, Assay, and Impurity Profiling

Chromatographic techniques are the cornerstone of quality control, providing the necessary resolution to separate the main component from process-related impurities and degradation products.^[5] High-Performance Liquid Chromatography (HPLC) is the primary method for assay and purity determination, while Gas Chromatography (GC) is ideal for volatile components.^[7]

Assay and Purity by Reverse-Phase HPLC (RP-HPLC)

Principle: This method separates compounds based on their polarity. A non-polar stationary phase (C18) is used with a polar mobile phase. 2-(1-ethylpropyl)benzoxazole, being a relatively non-polar molecule, is retained on the column and separated from more polar or less polar impurities under gradient elution conditions. Quantification is achieved by comparing the peak area of the analyte to that of a certified reference standard using a UV detector.

Application: This is the definitive test for quantifying the amount of 2-(1-ethylpropyl)benzoxazole (Assay) and for determining the levels of non-volatile impurities (Purity). It is a stability-indicating method, capable of separating the main peak from potential degradants.^[11]

Instrumentation and Parameters:

Parameter	Recommended Setting	Rationale
Instrument	HPLC with UV/PDA Detector	PDA allows for peak purity analysis and method development.
Column	C18, 250 mm x 4.6 mm, 5 μ m	Standard workhorse for reverse-phase separation of small molecules.[12]
Mobile Phase A	Water with 0.1% Formic Acid	Provides good peak shape and is MS-compatible.
Mobile Phase B	Acetonitrile with 0.1% Formic Acid	Common organic modifier with good UV transparency.
Gradient Program	0-2 min: 40% B; 2-20 min: 40-90% B; 20-25 min: 90% B; 25.1-30 min: 40% B	A gradient is essential to elute potential late-eluting, non-polar impurities.
Flow Rate	1.0 mL/min	Standard flow rate for a 4.6 mm ID column.
Column Temp.	30 °C	Ensures reproducible retention times.
Detection	230 nm	Benzoxazole derivatives typically exhibit strong absorbance in this region.
Injection Vol.	10 μ L	Balances sensitivity with potential for peak overload.
Sample Diluent	Acetonitrile/Water (50:50, v/v)	Ensures sample solubility and compatibility with the mobile phase.

Protocol: Step-by-Step

- Standard Preparation: Accurately weigh ~10 mg of 2-(1-ethylpropyl)benzoxazole reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample

diluent to achieve a final concentration of 100 µg/mL.

- **Sample Preparation:** Prepare the sample solution to a target concentration of 100 µg/mL using the same procedure as the standard.
- **System Equilibration:** Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
- **System Suitability Testing (SST):**
 - Inject the diluent (blank) to ensure no interfering peaks are present.
 - Make five replicate injections of the standard solution.
 - The system is deemed suitable for use if the acceptance criteria in the table below are met. The validation of the method ensures these parameters are appropriate.[\[13\]](#)
- **Analysis:** Inject the blank, standard solution, and sample solution in sequence. A bracketing standard injection after a set number of sample injections is recommended for long runs.
- **Data Processing:** Integrate all peaks in the chromatograms. Identify the 2-(1-ethylpropyl)benzoxazole peak based on the retention time of the standard.

System Suitability and Acceptance Criteria:

SST Parameter	Acceptance Criteria	Purpose
Tailing Factor (T)	≤ 2.0	Ensures peak symmetry, critical for accurate integration.
Theoretical Plates (N)	≥ 2000	Measures column efficiency and separation power.
% RSD of Peak Area	≤ 2.0% for 5 replicates	Demonstrates injection precision and system stability.

Residual Solvents by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile compounds based on their boiling points and interaction with a stationary phase. The sample is vaporized in a heated inlet and carried by an inert gas through a capillary column. The separated components are then detected by a mass spectrometer, which provides both quantification and identification based on mass-to-charge ratio.[7][14]

Application: To identify and quantify residual solvents (e.g., from synthesis or purification steps) and other volatile organic impurities. Regulatory guidelines like ICH Q3C define strict limits for various solvents.

Instrumentation and Parameters:

Parameter	Recommended Setting
Instrument	GC with Headspace Autosampler and Mass Spectrometer
Column	DB-624 or equivalent, 30 m x 0.25 mm, 1.4 μ m
Carrier Gas	Helium, constant flow at 1.2 mL/min
Oven Program	40°C (hold 5 min), ramp to 220°C at 10°C/min, hold 5 min
Inlet Temperature	250°C
MS Transfer Line	280°C
Ion Source Temp.	230°C
MS Mode	Scan (m/z 35-350) for identification, SIM for quantification

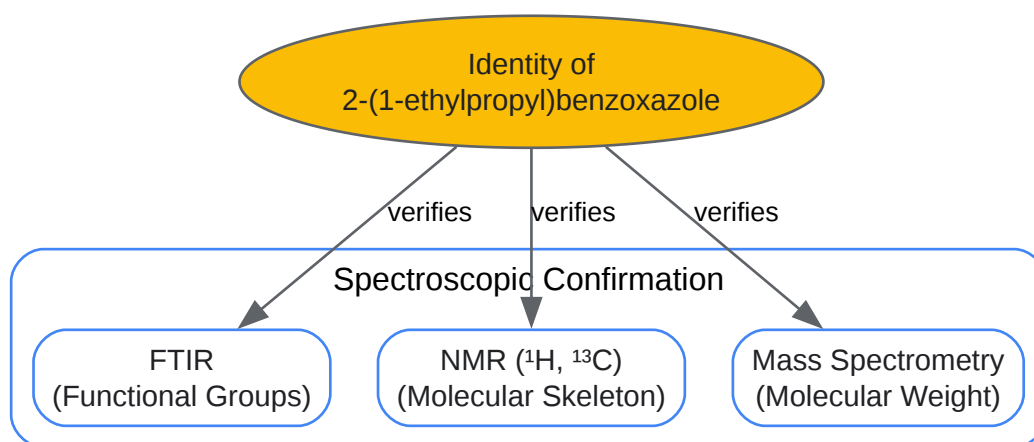
Protocol: Step-by-Step

- **Standard Preparation:** Prepare a stock standard containing all potential residual solvents at a known concentration in a suitable solvent (e.g., DMSO). Prepare a working standard by spiking a known amount of the stock into a headspace vial containing the sample matrix.
- **Sample Preparation:** Accurately weigh ~100 mg of 2-(1-ethylpropyl)benzoxazole into a 20 mL headspace vial. Add the appropriate diluent.

- Headspace Parameters: Equilibrate the vial at 80°C for 15 minutes.
- Analysis: Inject the headspace vapor from the blank, standard, and sample vials.
- Data Processing: Identify solvent peaks by comparing retention times and mass spectra to the standard. Quantify using the peak area response against the standard.

Spectroscopic Methods for Identity Confirmation

Spectroscopic methods provide fingerprint information about the molecule's structure, serving as unambiguous confirmation of its identity.[9]



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Figure 2: Orthogonal spectroscopic tests for identity confirmation.

Fourier-Transform Infrared Spectroscopy (FTIR)

Protocol: Acquire the IR spectrum of the solid sample using an ATR (Attenuated Total Reflectance) accessory. Compare the resulting spectrum to the reference standard. The positions of key absorption bands must match.

- Expected Bands: C=N stretch (~1640 cm⁻¹), C-O-C stretch (~1240 cm⁻¹), aromatic C=C stretches (~1500-1600 cm⁻¹), and C-H stretches (~2800-3100 cm⁻¹).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol: Dissolve the sample in a deuterated solvent (e.g., CDCl_3). Acquire ^1H and ^{13}C NMR spectra. The chemical shifts, splitting patterns, and integrations must be consistent with the structure of 2-(1-ethylpropyl)benzoxazole and match the reference standard.[\[15\]](#)[\[16\]](#)

Mass Spectrometry (MS)

Protocol: Introduce the sample into the mass spectrometer via direct infusion or from the LC or GC outlet. The observed molecular ion peak (e.g., $[\text{M}+\text{H}]^+$ in ESI+) must correspond to the calculated molecular weight of 2-(1-ethylpropyl)benzoxazole ($\text{C}_{12}\text{H}_{15}\text{NO}$, MW = 189.25).[\[17\]](#)

Method Validation Summary

All quantitative methods (HPLC Assay and Impurity, GC Residual Solvents) must be validated according to ICH Q2(R1) guidelines.[\[10\]](#) The following table summarizes the required validation characteristics.

Validation Parameter	Purpose
Specificity	To ensure the method can assess the analyte unequivocally in the presence of other components (impurities, degradants).
Linearity	To demonstrate a proportional relationship between concentration and analytical response over a defined range.
Range	The interval between the upper and lower concentrations for which the method has suitable precision, accuracy, and linearity.
Accuracy	The closeness of test results to the true value (assessed by spike/recovery studies).[18]
Precision	The degree of scatter between a series of measurements (evaluated at repeatability and intermediate precision levels).
Limit of Detection (LOD)	The lowest amount of analyte that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ)	The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[11]
Robustness	The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate).[13]

Conclusion

The analytical protocols detailed in this document establish a robust framework for the quality control of 2-(1-ethylpropyl)benzoxazole. The orthogonal application of chromatographic and spectroscopic techniques ensures a comprehensive evaluation of the material's identity, purity, and strength. Adherence to these validated methods, within a GMP-compliant framework, is essential for ensuring batch-to-batch consistency and providing confidence in the quality of this critical pharmaceutical intermediate.[3][19]

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